Cas no 4441-56-9 (Cyclohexylboronic acid)

Cyclohexylboronic acid 化学的及び物理的性質
名前と識別子
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- Cyclohexylboronicacid
- Cyclohexylboronic Acid (contains varying amounts of Anhydride)
- Cyclohexylboroni Acid
- Methyl 2-bromomethylbenzoate
- 1-cyclohexylboronic acid
- Boronic acid,cyclohexyl
- Cyclohexaneboronic acid
- Cyclohexylboronsaeure
- Cyclohexyl-dihydroxy-bor
- Cyclohexyl-dihydroxy-boran
- cyclohexyl-dihydroxy-borane
- Boronicacid, cyclohexyl- (9CI)
- Cyclohexaneboronic acid (6CI,7CI,8CI)
- Cyclohexylboronic acid
- Boronic acid, cyclohexyl-
- Cyclohexyl boronic acid
- Boronic acid, cyclohexyl- (9CI)
- PubChem6024
- CYCLOHEXYLBORANEDIOL
- Boronicacid, B-cyclohexyl-
- KSC237I7T
- XDRVAZAFNWDVOE-UHFFFAOYSA-N
- BCP22758
- SBB052596
- STL556658
- BBL102850
- BCP9000567
- RP086
- J-520170
- 4441-56-9
- DTXSID30196162
- AC-9537
- BRN 1921820
- MFCD01311824
- SCHEMBL127115
- FT-0601791
- SY008103
- EN300-103018
- A7051
- F0001-1209
- C2188
- AB08478
- CS-W007574
- GS-6574
- Z56789446
- 4-16-00-01653 (Beilstein Handbook Reference)
- AM20070527
- AKOS001013988
- DB-009646
-
- MDL: MFCD01311824
- インチ: 1S/C6H13BO2/c8-7(9)6-4-2-1-3-5-6/h6,8-9H,1-5H2
- InChIKey: XDRVAZAFNWDVOE-UHFFFAOYSA-N
- ほほえんだ: O([H])B(C1([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C1([H])[H])O[H]
- BRN: 1921820
計算された属性
- せいみつぶんしりょう: 128.10086g/mol
- ひょうめんでんか: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 回転可能化学結合数: 1
- どういたいしつりょう: 128.10086g/mol
- 単一同位体質量: 128.10086g/mol
- 水素結合トポロジー分子極性表面積: 40.5Ų
- 重原子数: 9
- 複雑さ: 79.1
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- 疎水性パラメータ計算基準値(XlogP): 何もない
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: はくしょくふんまつ
- 密度みつど: 1
- ゆうかいてん: 120°C(lit.)
- ふってん: 252.4 °C at 760 mmHg
- フラッシュポイント: 106.4 °C
- 屈折率: 1.452
- すいようせい: 25 g/L
- PSA: 40.46000
- LogP: 0.79350
- ようかいせい: 自信がない
- かんど: 熱に敏感、空気に敏感
Cyclohexylboronic acid セキュリティ情報
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記号:
- ヒント:に警告
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: R36/37/38
- セキュリティの説明: S37/39-S26
- RTECS番号:GU7171000
-
危険物標識:
- 危険レベル:IRRITANT
- リスク用語:R36/37/38
- ちょぞうじょうけん:冷蔵(+4°C)
- セキュリティ用語:S26;S37/39
Cyclohexylboronic acid 税関データ
- 税関コード:2931900090
- 税関データ:
中国税関番号:
2931900090概要:
その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%
要約:
2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%
Cyclohexylboronic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0001-1209-0.5g |
Cyclohexylboronic acid |
4441-56-9 | 95%+ | 0.5g |
$19.0 | 2023-09-07 | |
Life Chemicals | F0001-1209-10g |
Cyclohexylboronic acid |
4441-56-9 | 95%+ | 10g |
$84.0 | 2023-09-07 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD2997-25g |
Cyclohexylboronic acid |
4441-56-9 | 98% | 25g |
¥333.0 | 2024-04-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN7875-100G |
cyclohexylboronic acid |
4441-56-9 | 97% | 100g |
¥ 1,188.00 | 2023-04-13 | |
Chemenu | CM135621-5g |
Cyclohexylboronic acid |
4441-56-9 | 98% | 5g |
$72 | 2022-09-01 | |
Ambeed | A214406-25g |
Cyclohexylboronic acid |
4441-56-9 | 98% | 25g |
$44.0 | 2025-03-04 | |
eNovation Chemicals LLC | D379454-5g |
Cyclohexylboronic acid |
4441-56-9 | 97% | 5g |
$215 | 2024-05-24 | |
Enamine | EN300-103018-1.0g |
cyclohexylboronic acid |
4441-56-9 | 92% | 1g |
$58.0 | 2023-05-03 | |
Life Chemicals | F0001-1209-1g |
Cyclohexylboronic acid |
4441-56-9 | 95%+ | 1g |
$21.0 | 2023-09-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN7875-25G |
cyclohexylboronic acid |
4441-56-9 | 97% | 25g |
¥ 330.00 | 2023-04-13 |
Cyclohexylboronic acid 関連文献
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Irene Georgiou,Andrew Whiting Org. Biomol. Chem. 2012 10 2422
-
Xuezhi Li,Man-Yi Han,Bin Wang,Lei Wang,Min Wang Org. Biomol. Chem. 2019 17 6612
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Chengxi Li,Guolan Xiao,Qing Zhao,Huimin Liu,Tao Wang,Wenjun Tang Org. Chem. Front. 2014 1 225
-
Kaikai Niu,Yanke Hao,Lingyun Song,Yuxiu Liu,Qingmin Wang Green Chem. 2021 23 302
-
Peng Wen Tan,Maxwell Haughey,Darren J. Dixon Chem. Commun. 2015 51 4406
-
Jianyang Dong,Fuyang Yue,Hongjian Song,Yuxiu Liu,Qingmin Wang Chem. Commun. 2020 56 12652
-
Chaonan Gu,Xiao-Qiao Xie,Yujia Liang,Jingjing Li,Hai Wang,Kaifang Wang,Junpeng Liu,Mengke Wang,Yunfei Zhang,Manxing Li,Huajie Kong,Chun-Sen Liu Energy Environ. Sci. 2021 14 4451
-
JiaoYang Wang,WenRui Zheng,LanLan Ding,YingXing Wang New J. Chem. 2017 41 1346
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9. Alkylboronic acids as alkylating agents: photoredox-catalyzed alkylation reactions assisted by K3PO4Fuyang Yue,Henan Ma,Hongjian Song,Yuxiu Liu,Jianyang Dong,Qingmin Wang Chem. Sci. 2022 13 13466
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10. The first general route for efficient synthesis of 18O labelled alcohols using the HOF·CH3CN complexJulia Gatenyo,Inna Vints,Shlomo Rozen Chem. Commun. 2013 49 7379
Cyclohexylboronic acidに関する追加情報
Introduction to Cyclohexylboronic acid (CAS No. 4441-56-9)
Cyclohexylboronic acid, with the chemical formula C6H11B(OH)2, is a significant compound in the field of organic synthesis and pharmaceutical development. Its molecular structure, featuring a cyclohexyl group attached to a boronic acid moiety, imparts unique reactivity and makes it a valuable intermediate in various chemical transformations. This article provides an in-depth exploration of Cyclohexylboronic acid, focusing on its properties, applications, and recent advancements in research.
The CAS number 4441-56-9 uniquely identifies Cyclohexylboronic acid in chemical databases and literature. This numbering system ensures precise classification and retrieval of information, which is crucial for researchers and industrial chemists working with this compound. The boronic acid functional group in its structure is particularly noteworthy, as it participates in various covalent and non-covalent interactions, making it indispensable in synthetic chemistry.
Cyclohexylboronic acid is known for its stability under a wide range of conditions, which enhances its utility in laboratory settings. Its ability to form stable complexes with metals and other organic molecules has led to its extensive use in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction is a cornerstone in modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with high selectivity and yield.
In pharmaceutical research, Cyclohexylboronic acid has emerged as a key intermediate in the synthesis of biologically active compounds. Its boronic acid moiety can undergo various transformations, such as oxidation to form boronate esters or reduction to yield boranes. These derivatives are often employed in drug discovery programs due to their ability to interact with biological targets effectively.
Recent studies have highlighted the role of Cyclohexylboronic acid in the development of novel therapeutic agents. For instance, researchers have explored its potential in creating targeted drug delivery systems. The boronate ester linkage formed from Cyclohexylboronic acid can be exploited to design prodrugs that release active pharmaceutical ingredients (APIs) under specific physiological conditions. This approach has shown promise in enhancing drug bioavailability and reducing side effects.
The application of computational chemistry has further advanced the understanding of Cyclohexylboronic acid. Molecular modeling studies have revealed insights into its interaction with enzymes and receptors, aiding in the rational design of inhibitors and agonists. These computational techniques are increasingly integrated into drug discovery pipelines, streamlining the identification of lead compounds.
In materials science, Cyclohexylboronic acid has been investigated for its potential use in polymer synthesis. Its incorporation into polymer backbones can confer unique properties such as tunable solubility and biodegradability. Such materials are particularly relevant for biomedical applications, including wound healing and tissue engineering.
The environmental impact of using Cyclohexylboronic acid has also been a subject of interest. Researchers are exploring sustainable synthetic routes to minimize waste and energy consumption. Green chemistry principles are being applied to develop more eco-friendly methods for producing this compound, ensuring that its use aligns with global sustainability goals.
The future prospects of Cyclohexylboronic acid are vast, with ongoing research uncovering new applications across multiple disciplines. As synthetic methodologies continue to evolve, the versatility of this compound will undoubtedly play a pivotal role in advancing scientific and technological innovation.
4441-56-9 (Cyclohexylboronic acid) 関連製品
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